molecular formula C21H30N6O B2635748 N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1351604-72-2

N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2635748
CAS No.: 1351604-72-2
M. Wt: 382.512
InChI Key: KUAUQDICOIHXEW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic chemical compound of significant interest in early-stage drug discovery and pharmacological research. Its molecular structure incorporates three privileged pharmacophores: a piperidine ring, a pyrazole moiety, and a pyridazine ring. Piperidine derivatives are extensively researched for their wide range of biological activities and are considered crucial building blocks for creating new therapeutic agents . The pyrazole scaffold is another well-established structure in medicinal chemistry, known for its diverse pharmacological profile, including potential anti-inflammatory and anticancer properties . Compounds featuring pyrazole cores have been identified as inhibitors of various enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . Similarly, the pyridazine ring is a common feature in compounds investigated for modulating biological targets like the MYC oncogene, which plays a key role in cell proliferation and is a target in oncology research . The integration of these distinct rings into a single molecule makes this compound a promising candidate for screening against a variety of biological targets. It is primarily intended for use in hit-to-lead optimization campaigns, target validation studies, and in vitro assay development to explore new mechanisms of action. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

N-cyclohexyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-15-14-16(2)27(25-15)20-9-8-19(23-24-20)26-12-10-17(11-13-26)21(28)22-18-6-4-3-5-7-18/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAUQDICOIHXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N6OC_{21}H_{30}N_{6}O with a molecular weight of approximately 382.5 g/mol. The compound features a cyclohexyl group, a piperidine moiety, and a pyridazine ring substituted with a pyrazole, which contribute to its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC21H30N6O
Molecular Weight382.5 g/mol
Structural FeaturesCyclohexyl, Piperidine, Pyridazine, Pyrazole

Pharmacological Properties

The compound exhibits significant potential as an inhibitor of various protein kinases. Related compounds have shown effects on platelet aggregation and may act as reversible antagonists for specific receptors such as P2Y12, involved in platelet activation and aggregation processes.

Key Biological Activities:

  • Inhibition of Protein Kinases : The structure suggests potential inhibitory activity against kinases implicated in various diseases.
  • Antiplatelet Activity : Similar compounds have been noted for their ability to inhibit platelet aggregation, indicating possible cardiovascular applications.

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound enhances its biological activity compared to other similar compounds. Modifications to either the pyrazole or pyridazine components can lead to variations in potency and selectivity against target proteins .

Compound ComparisonStructure FeaturesBiological Activity
Target CompoundCyclohexyl + Piperidine + Pyridazine + PyrazolePotential P2Y12 antagonist
Similar Compound 1Lacks cyclohexane groupLower activity
Similar Compound 2Different receptor targetsVaries based on structural changes

Example Study

A study on related pyrazole derivatives revealed that modifications increased their cytotoxicity against human tumor cell lines significantly. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), suggesting that structural optimization can enhance therapeutic efficacy .

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights: The target’s piperidine-pyridazine scaffold is less common than pyrrolidine-pyridazinone systems (e.g., P-0042), offering novel opportunities for selectivity tuning.
  • Data Limitations : Direct biological data for the target compound are absent in public databases. Comparative analysis relies on structural analogs and inferred properties.
  • Validation : Crystallographic data for the target compound are unavailable, but methodologies like graph set analysis and SHELX refinement are critical for future studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for this compound?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

Pyridazine-piperidine core formation : React 6-chloropyridazine with piperidine-4-carboxamide derivatives under reflux in dimethylformamide (DMF) .

Pyrazole substitution : Introduce 3,5-dimethylpyrazole via nucleophilic aromatic substitution (NAS) using acetic acid as a catalyst .

Cyclohexyl group addition : Perform an amide coupling reaction between the intermediate and cyclohexylamine, followed by purification via silica gel chromatography or recrystallization .

  • Key validation : Monitor reactions using thin-layer chromatography (TLC) and confirm purity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperidine (δ ~2.5–3.5 ppm), pyridazine (δ ~8.0–9.0 ppm), and cyclohexyl protons (δ ~1.0–2.0 ppm) .
  • Infrared (IR) Spectroscopy : Identify carboxamide C=O stretch (~1650 cm1^{-1}) and pyrazole C-N stretches (~1500 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ ion) .

Q. What functional groups influence its chemical reactivity?

  • Methodological Answer :

  • Piperidine carboxamide : Susceptible to hydrolysis under acidic/basic conditions; stability studies at varying pH recommended .
  • Pyridazine ring : Electrophilic substitution at the 6-position is hindered by steric effects from the pyrazole group .
  • Cyclohexyl group : Hydrophobic interactions may dominate in biological assays; logP calculations (e.g., using XLogP3) can predict solubility .

Advanced Research Questions

Q. How can hydrogen bonding patterns in its crystal structure be analyzed to predict molecular interactions?

  • Methodological Answer :

  • Crystallography : Use SHELXL for refinement (e.g., assign anisotropic displacement parameters) and validate via R-factor analysis .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s formalism to identify motifs like R22(8)\text{R}_2^2(8) rings in the lattice .
  • Example : A related pyrazole-carboxamide compound showed N-H···O=C interactions stabilizing a helical packing arrangement .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities .
  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms affecting bioavailability .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .

Q. What computational strategies predict pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and molecular weight to predict absorption .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Docking Studies : Use AutoDock Vina to map interactions with ATP-binding pockets in kinase targets (e.g., JAK2) .

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